molecular formula C8H5FN2 B12288030 1,5-Naphthyridine,4-fluoro-

1,5-Naphthyridine,4-fluoro-

Cat. No.: B12288030
M. Wt: 148.14 g/mol
InChI Key: KITRRSNQMNOLEC-UHFFFAOYSA-N
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Description

1,5-Naphthyridine,4-fluoro- is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their unique structure, which consists of two fused pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-naphthyridine,4-fluoro- can be achieved through several methods. One common approach involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Another method includes the condensation reaction of 3-aminopyridine with appropriate aldehydes or ketones, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production of 1,5-naphthyridine,4-fluoro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Properties

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

IUPAC Name

4-fluoro-1,5-naphthyridine

InChI

InChI=1S/C8H5FN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H

InChI Key

KITRRSNQMNOLEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)F

Origin of Product

United States

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